7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

7-Fluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS 380638-36-8) is a heterocyclic compound belonging to the pyrroloquinazolinone class. It is structurally analogous to the natural alkaloid deoxyvasicinone, distinguished by a fluorine atom at the 7-position of the quinazolinone core.

Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
CAS No. 380638-36-8
Cat. No. B3052041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one
CAS380638-36-8
Molecular FormulaC11H9FN2O
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESC1CC2=NC3=C(C=C(C=C3)F)C(=O)N2C1
InChIInChI=1S/C11H9FN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2
InChIKeyFCWCQPPXEADXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS 380638-36-8): Chemical Identity and Scaffold Context


7-Fluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS 380638-36-8) is a heterocyclic compound belonging to the pyrroloquinazolinone class . It is structurally analogous to the natural alkaloid deoxyvasicinone, distinguished by a fluorine atom at the 7-position of the quinazolinone core [1]. This scaffold appears in diverse biologically active molecules, including inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), cholinesterases, and the Bloom syndrome helicase (BLM) [2][3].

Why 7-Fluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Cannot Be Replaced by Unsubstituted or Other 7-Substituted Analogs


The 7-fluoro substituent imposes distinct physicochemical and electronic properties that cannot be replicated by non-fluorinated or chloro/bromo/methyl analogs . Fluorine's strong electron-withdrawing effect alters the electron density of the aromatic ring, modulating π-stacking interactions and hydrogen-bonding capacity, which are critical for target binding [1]. Quantitative differences in lipophilicity (LogP) and molecular volume across the series (see Section 3) directly impact membrane permeability, metabolic stability, and off-target profiles, meaning that substituting this specific compound with a generic analog risks invalidating established structure-activity relationships (SAR) or synthetic routes [2].

Quantitative Differentiation of 7-Fluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Against Closest Analogs


Lipophilicity (LogP) Comparison: 7-Fluoro vs. Deoxyvasicinone, 7-Chloro, and 7-Bromo Analogs

The predicted LogP of the 7-fluoro derivative (1.48) positions it between the unsubstituted deoxyvasicinone (~0.9–1.34) and the 7-chloro analog (2.00), offering a balanced hydrophobicity that favors both solubility and membrane permeation [1][2]. In contrast, the 7-bromo analog shows a similar LogP (1.42) but with a larger molecular volume .

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Advantage: 7-Fluoro vs. 7-Chloro and 7-Bromo

The 7-fluoro substituent adds only 18 Da to the parent scaffold (FW 204.20), whereas 7-chloro adds 34 Da (FW 220.66) and 7-bromo adds 79 Da (FW 265.11) [1]. This smaller mass increment preserves a lower molecular weight, which is advantageous for maintaining drug-like properties and synthetic tractability in fragment-based approaches.

Molecular weight Fragment-based drug design Lead-likeness

Scaffold Role in a Potent BLM Helicase Inhibitor (BLM-IN-1)

The 7-fluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one core is an essential building block for the synthesis of BLM-IN-1 (compound 29), a potent inhibitor of Bloom syndrome helicase (BLM) . BLM-IN-1 exhibits a Kd of 1.81 µM and an IC50 of 0.95 µM for BLM in biochemical assays . While direct comparative data for the non-fluorinated BLM-IN-1 analog are not publicly available, the presence of the 7-fluoro group in this advanced lead underscores the importance of this specific substitution for achieving the reported potency.

DNA repair Bloom syndrome helicase Cancer

Procurement-Relevant Application Scenarios for 7-Fluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one


Synthesis of BLM Helicase Inhibitors for DNA Repair and Cancer Studies

This compound serves as the direct precursor for BLM-IN-1 and related fluorinated pyrroloquinazolinones targeting Bloom syndrome helicase . Given the established IC50 of 0.95 µM for BLM-IN-1 against BLM, this scaffold is a high-priority starting material for medicinal chemistry programs focused on DNA damage repair pathways and synthetic lethality in cancer .

Cholinesterase Inhibitor Lead Optimization in Neurodegenerative Disease

The 7-fluorinated pyrroloquinazolinone scaffold is a direct analogue of the 7-aryl series recently shown to inhibit acetylcholinesterase (AChE) with IC50 values as low as 6.084 µM [1]. The fluorine atom's electron-withdrawing effect can modulate the pKa and binding interactions of adjacent functional groups, making this exact compound a rational choice when exploring SAR at the 7-position for cholinesterase and multi-target Alzheimer's disease agents [1].

Physicochemistry-Driven Fragment-Based Drug Discovery

With a molecular weight of 204.20 Da and a moderate LogP of 1.48, this compound fits within fragment-like chemical space, yet provides a fluorinated handle for subsequent elaboration [2]. Researchers prioritizing fragments with balanced hydrophobicity and a low risk of aromatic stacking promiscuity will find the 7-fluoro derivative a more attractive starting point than the higher-molecular-weight chloro (220.66 Da) or bromo (265.11 Da) analogs .

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